12-(Methylamino)octadec-9-enoic acid
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Overview
Description
12-(Methylamino)octadec-9-enoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a methylamino group attached to the 12th carbon of an octadec-9-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methylamino)octadec-9-enoic acid can be achieved through several methods. One common approach involves the macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid. This process can be carried out using various catalysts and reagents, such as imidazole salts, NaH-promoted reactions, and lipase-catalyzed reactions . Another method involves the esterification of ricinoleic acid with maleic or succinic anhydride, followed by further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, biotechnological approaches, such as the use of monooxygenase enzymes, can be employed to produce this compound from renewable resources like vegetable oils .
Chemical Reactions Analysis
Types of Reactions
12-(Methylamino)octadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and substituted fatty acid derivatives. These products can have diverse applications in different fields.
Scientific Research Applications
12-(Methylamino)octadec-9-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-(methylamino)octadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and cell signaling pathways. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the suppression of inflammatory mediators and the stimulation of tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid (9-Octadecenoic acid): A monounsaturated fatty acid with a similar structure but lacking the methylamino group.
Ricinoleic Acid (12-Hydroxy-9-cis-octadecenoic acid): Contains a hydroxyl group instead of a methylamino group.
Elaidic Acid (trans-9-Octadecenoic acid): A trans isomer of oleic acid with different physical properties.
Uniqueness
12-(Methylamino)octadec-9-enoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications.
Properties
CAS No. |
112564-64-4 |
---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
12-(methylamino)octadec-9-enoic acid |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20-2)16-13-10-8-6-7-9-11-14-17-19(21)22/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3,(H,21,22) |
InChI Key |
MFDIBBZSUSJYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)NC |
Origin of Product |
United States |
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